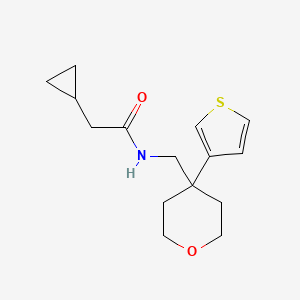

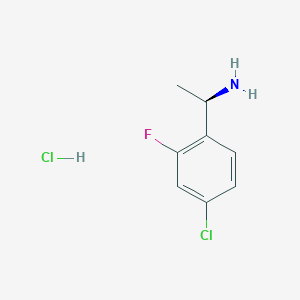

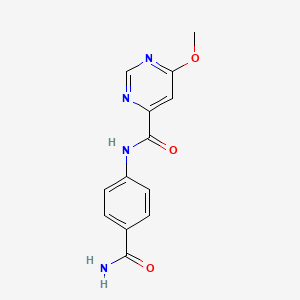

![molecular formula C10H10N4O3 B2821827 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-16-1](/img/structure/B2821827.png)

1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The synthesis and evaluation of N-9- and N-7-substituted 1,2,3-triazole analogues of 2,6-di-substituted purine revealed intriguing anticancer properties. These analogues were screened against various human cancer cell lines, including colon (HCT-1), leukemia (THP-1), neuroblastoma (IMR-32), and lung (A-549) cells. Notably, compounds like 9a, 9b, and 9e exhibited remarkable potency. Compound 9a, for instance, demonstrated IC50 values of 0.08 μM against THP-1 and 0.4 μM against A-549 cell lines .

Biological Roles of Purine Structural Framework

The purine structural framework (7H-Pyrrolo [2,3-d]pyrimidine) is ubiquitous in nature. While not directly found as 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, it exists in related compounds like adenine and guanine. These derivatives play essential roles in various biological functions, making the purine scaffold a “privileged scaffold.” Purine analogues have been explored as therapeutic agents, including antiviral, antibiotic, and anticancer drugs. Examples include 6-mercaptopurine and thioguanine for cancer treatment and acyclovir and ganciclovir for antiviral purposes .

Synthetic Strategies and Reactivity

Researchers have employed diverse synthetic strategies to access N-isoindoline-1,3-dione heterocycles, including 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. These methods involve condensation reactions of aromatic primary amines with maleic anhydride derivatives. The resulting N-isoindoline-1,3-dione scaffold serves as a versatile building block for various applications, emphasizing the need for sustainable and environmentally friendly synthetic approaches .

Potential Therapeutic Agents

Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is crucial. By unlocking their potential as therapeutic agents, we can harness their diverse chemical reactivity. Researchers continue to explore innovative methodologies for constructing these compounds with different substitution patterns, aiming to develop novel drugs and therapeutic interventions .

Photochromic Materials and Organic Synthesis

Beyond their biological applications, N-isoindoline-1,3-diones find use in other fields. They contribute to the development of photochromic materials, which change color upon exposure to light. Additionally, these compounds play a role in organic synthesis, where their reactivity enables the creation of complex molecules .

Herbicides, Colorants, and Polymer Additives

N-isoindoline-1,3-diones have applications beyond the lab. They are utilized in herbicides, colorants, and polymer additives. Their unique structure and reactivity make them valuable components in industrial processes and materials .

Eigenschaften

IUPAC Name |

2,4,7-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-5-4-14-6-7(11-9(14)17-5)12(2)10(16)13(3)8(6)15/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJGEYPDMGVFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)

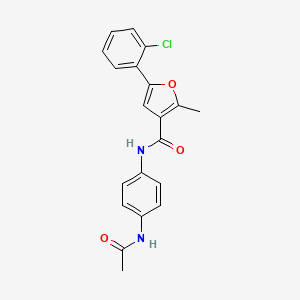

![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2821745.png)

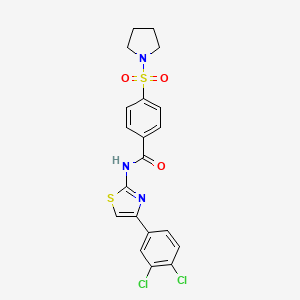

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

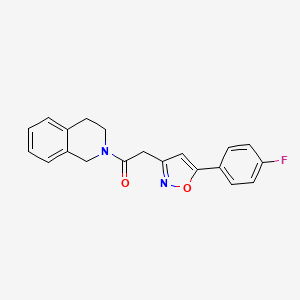

![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)